N-(Allyloxycarbonyloxy)succinimide

Catalog No.
S684557
CAS No.
135544-68-2
M.F
C8H9NO5
M. Wt
199.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Allyloxycarbonyloxy)succinimide

CAS Number

135544-68-2

Product Name

N-(Allyloxycarbonyloxy)succinimide

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) prop-2-enyl carbonate

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C8H9NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h2H,1,3-5H2

InChI Key

OIXALTPBNZNFLJ-UHFFFAOYSA-N

SMILES

C=CCOC(=O)ON1C(=O)CCC1=O

Canonical SMILES

C=CCOC(=O)ON1C(=O)CCC1=O

Building Block for Glycopeptide Scaffolds:

Glycopeptides are a class of molecules containing both peptides (chains of amino acids) and sugars. They play crucial roles in various biological processes. Alloc-Su serves as a valuable building block in the synthesis of glycopeptide scaffolds. These scaffolds provide a foundation for further modification and attachment of specific sugar moieties, allowing researchers to create customized glycopeptides for studying their biological functions and potential therapeutic applications. Source: Sigma-Aldrich product page on N-(Allyloxycarbonyloxy)succinimide:

Reagent for Functional Cyclic Carbonate Monomer Synthesis:

Cyclic carbonates are a class of cyclic organic compounds with diverse applications in material science, drug delivery, and catalysis. Alloc-Su acts as a reagent in the synthesis of various functional cyclic carbonate monomers from 2-amino-1,3-propanediols. These monomers serve as building blocks for the formation of diverse cyclic carbonate polymers with tailored properties. This approach allows researchers to design and synthesize novel materials with specific functionalities for various research and development purposes. Source: Sigma-Aldrich product page on N-(Allyloxycarbonyloxy)succinimide:

N-(Allyloxycarbonyloxy)succinimide is an organic compound with the molecular formula C8_8H9_9NO5_5 and a molecular weight of 199.16 g/mol. It appears as a solid at room temperature and is known for its unique functional groups, which include an allyloxycarbonyl moiety attached to a succinimide structure. The compound is sensitive to moisture and heat, requiring storage under inert gas conditions to maintain stability .

The compound's structure features a succinimide ring, which is a five-membered cyclic imide, providing it with distinctive chemical reactivity and biological properties. It is often used in various chemical syntheses and research applications due to its reactivity and ability to form covalent bonds with nucleophiles.

Typical of compounds containing both allyl and succinimide functionalities. Key reactions include:

  • Nucleophilic Substitution: The allyloxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: In the presence of water, N-(Allyloxycarbonyloxy)succinimide can hydrolyze to yield succinimide and allyl alcohol.
  • Cross-Coupling Reactions: The allyl group can participate in cross-coupling reactions, such as those catalyzed by palladium, which are useful in forming carbon-carbon bonds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(Allyloxycarbonyloxy)succinimide exhibits notable biological activity, particularly in the context of drug development and bioconjugation. It has been reported to possess moderate toxicity when ingested, classified as harmful if swallowed (H302), and may cause skin irritation (H315) . The compound's ability to form stable linkages with biomolecules makes it a candidate for applications in targeted drug delivery systems or as a linker in bioconjugation strategies.

Several methods have been documented for synthesizing N-(Allyloxycarbonyloxy)succinimide:

  • Hydroxychloroalkanoate Method: This involves reacting hydroxychloroalkanoate with succinimide to generate allyl succinimidyl carbonate, which can then be transformed into N-(Allyloxycarbonyloxy)succinimide .
  • Direct Esterification: This method entails the reaction of succinimide with an appropriate allyl alcohol derivative under acidic conditions to form the desired compound.
  • Carbonylation Reactions: Utilizing carbonylation techniques can also lead to the formation of N-(Allyloxycarbonyloxy)succinimide by incorporating carbonyl groups into the synthesis pathway.

These synthesis methods demonstrate the compound's accessibility for research and industrial applications.

N-(Allyloxycarbonyloxy)succinimideAllyl group with carbonyl oxy functionalityBioconjugation, drug deliveryN-HydroxysuccinimideActivates carboxylic acidsProtein labelingSuccinimidyl AcetateReactive ester without allyl functionalityConjugation chemistryN-AllylsuccinimideContains only allyl groupOrganic synthesis

This comparison highlights the uniqueness of N-(Allyloxycarbonyloxy)succinimide within its class of compounds, particularly regarding its functional versatility and application potential.

Interaction studies involving N-(Allyloxycarbonyloxy)succinimide focus on its reactivity with biological macromolecules such as proteins and nucleic acids. The compound's ability to form covalent bonds allows it to be used in:

  • Protein Labeling: Investigating how N-(Allyloxycarbonyloxy)succinimide can label proteins for tracking within biological systems.
  • DNA Conjugation: Exploring its potential for attaching to DNA molecules for use in gene delivery systems.

Such studies are crucial for understanding how this compound can be utilized in biotechnological applications.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyl N-succinimidyl carbonate

Dates

Modify: 2023-08-15

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